2-(Azetidin-3-yloxy)acetonitrile
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Overview
Description
2-(Azetidin-3-yloxy)acetonitrile is a chemical compound with the molecular formula C5H8N2O It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)acetonitrile typically involves the reaction of azetidine with acetonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. For example, the use of microchannel reactors for oxidation reactions has been reported to be effective in producing quaternary heterocyclic intermediates .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines
Scientific Research Applications
2-(Azetidin-3-yloxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)acetonitrile
- 2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile
- N-Boc-azetidin-3-one
Uniqueness
2-(Azetidin-3-yloxy)acetonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form stable intermediates and undergo selective reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-1-2-8-5-3-7-4-5/h5,7H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITJBQYCBKGVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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